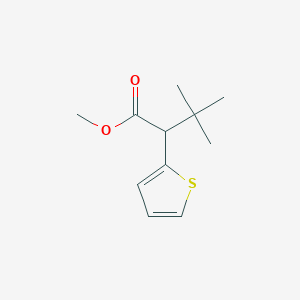

![molecular formula C14H11ClN4S B2930813 1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 893912-72-6](/img/structure/B2930813.png)

1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

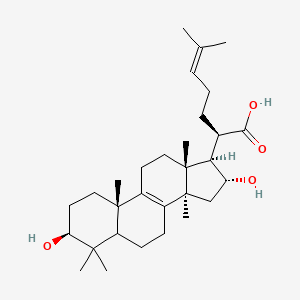

“1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds . The pyrazolo[3,4-d]pyrimidine moiety is a heterocyclic compound that occurs widely in nature and is known for its anticancer activity exerted by the inhibition of eukaryotic protein kinases .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a one-pot multicomponent reaction . The reaction involves the use of 7, 2,4-dichlorobenzaldehyde, acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .Molecular Structure Analysis

The molecular structure of “this compound” is confirmed using spectroscopic methods . The DFT of the reaction mechanism was illustrated .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . The reaction mechanism involves the formation of pyrazolo[3,4-d]pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- A study elaborated on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and their biological properties as inhibitors of cell line proliferation and Src phosphorylation. These compounds act as proapoptotic agents through the inhibition of the antiapoptotic gene BCL2, with some showing more activity than reference compounds in inhibiting cell proliferation and inducing apoptosis (Carraro et al., 2006).

Antimicrobial and Antitumor Activities

- Research has been conducted on the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives through a one-pot, three-component reaction. These derivatives were then processed into 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives. Their antibacterial activity was evaluated, highlighting the potential of these compounds in antimicrobial applications (Rostamizadeh et al., 2013).

Anticancer Activity

- Novel N-arylpyrazole-containing enaminones were synthesized and tested for their cytotoxic effects against human breast and liver carcinoma cell lines. These compounds showed inhibition effects comparable to those of 5-fluorouracil, used as a standard. Some products were also evaluated for their antimicrobial activity, suggesting a broad spectrum of potential biological applications (Riyadh, 2011).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

- Various studies have focused on the efficient synthesis of 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety. These derivatives have been synthesized through condensation reactions and evaluated for their molecular structures using single crystal X-ray diffraction (Liu et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine is the Cyclin Dependent Kinases (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with its target, CDK2, in an ATP-competitive manner , inhibiting the kinase’s activity . This inhibition disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle . By inhibiting CDK2, this compound can disrupt these transitions, leading to cell cycle arrest .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation . By inhibiting CDK2, this compound can induce cell cycle arrest, leading to apoptosis, or programmed cell death . This makes it a potential candidate for cancer treatment.

Zukünftige Richtungen

The future directions for “1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine” could involve further investigations into its potential as a novel CDK2 inhibitor . This could include more detailed studies on its mechanism of action, as well as its potential applications in cancer treatment .

Biochemische Analyse

Biochemical Properties

1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine has been found to interact with several enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions typically involves the formation of hydrogen bonds with key residues within the active site of the enzyme .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against CDK2. By inhibiting this enzyme, the compound can significantly alter cell cycle progression, potentially leading to the induction of apoptosis in certain cell types . This could have profound effects on cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the active site of CDK2. Molecular docking simulations have confirmed that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key residues such as Leu83 . This binding interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression and potentially inducing apoptosis .

Temporal Effects in Laboratory Settings

Given its inhibitory activity against CDK2, it is likely that the compound’s effects on cell cycle progression and apoptosis would be observable over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its potential cytotoxic activities, it is plausible that the compound’s effects would vary with dosage, with higher doses potentially leading to increased cell death due to apoptosis .

Metabolic Pathways

Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it is plausible that it could be metabolized through similar pathways .

Transport and Distribution

Given its potential interactions with enzymes and proteins, it is plausible that it could be transported and distributed via similar mechanisms as other small molecule inhibitors .

Subcellular Localization

Given its potential interactions with enzymes such as CDK2, it is plausible that it could be localized to areas of the cell where these enzymes are present .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h2-6,8-9H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSAYVXWMSWJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2930731.png)

![[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B2930735.png)

![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)

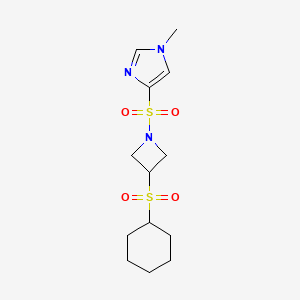

![4-isopropyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2930739.png)

![5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2930747.png)

![3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2930749.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2930750.png)

![2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2930753.png)